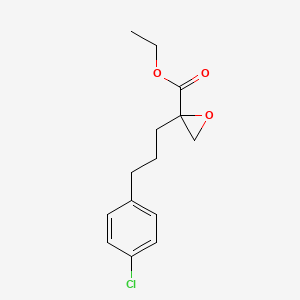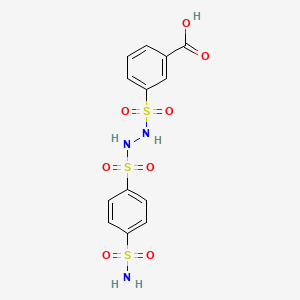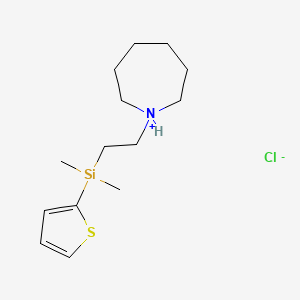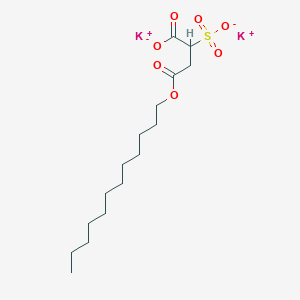
3'-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is a chemical compound with the molecular formula C17H28ClNO3 It is a derivative of acetophenone and is characterized by the presence of a diisopropylamino group, a hydroxy group, and a propoxy group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride typically involves the reaction of 3-acetylphenol with 3-chloropropanol in the presence of a base to form the intermediate 3-(3-acetylphenoxy)propanol. This intermediate is then reacted with diisopropylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone core can be reduced to form an alcohol.
Substitution: The diisopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: Similar structure but with additional hydroxy groups.
3-(3-Acetylphenoxy)-2-hydroxy-N,N-diisopropyl-1-propanaminium chloride: Similar structure with variations in the propoxy group.
Uniqueness
3’-((3-Diisopropylamino-2-hydroxy)propoxy)acetophenone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylamino group enhances its potential as an enzyme inhibitor, while the hydroxy and propoxy groups provide additional sites for chemical modification and interaction with target molecules .
Properties
| 63990-70-5 | |
Molecular Formula |
C17H28ClNO3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
[3-(3-acetylphenoxy)-2-hydroxypropyl]-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12(2)18(13(3)4)10-16(20)11-21-17-8-6-7-15(9-17)14(5)19;/h6-9,12-13,16,20H,10-11H2,1-5H3;1H |
InChI Key |
XQRALZKQYRLRST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CC(COC1=CC=CC(=C1)C(=O)C)O)C(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/no-structure.png)



![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)

![Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-](/img/structure/B13763803.png)

